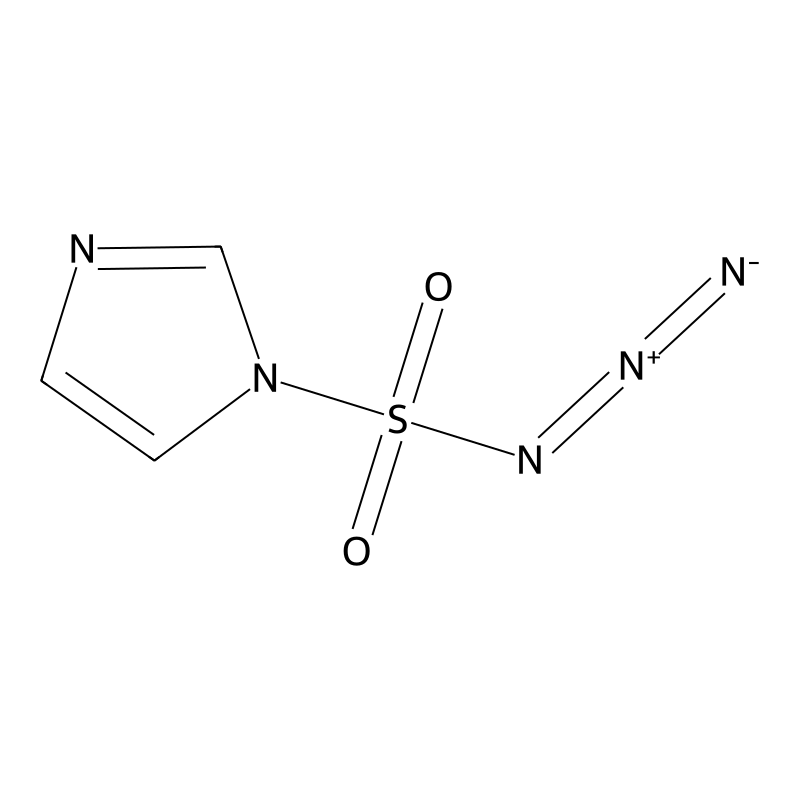

1H-Imidazole-1-sulfonyl azide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1H-Imidazole-1-sulfonyl azide is an organic azide compound that serves as a valuable reagent in organic synthesis, particularly noted for its role as a diazo-transfer reagent. This compound is characterized by its ability to facilitate the conversion of primary amines and ammonium salts into azides, which are essential intermediates in various

The primary chemical reaction involving 1H-Imidazole-1-sulfonyl azide is the diazo-transfer reaction. In this process, the compound converts primary amines or ammonium salts into azides, often catalyzed by metal salts such as copper(II), nickel(II), zinc(II), and cobalt(II) . The reaction conditions are generally mild, allowing for room temperature processing to minimize the risk of decomposition. The general mechanism involves the transfer of the diazo group () to the amine substrate, effectively reversing the Staudinger reaction under basic conditions .

Common Reagents and Conditions- Reagents: Copper(II) sulfate, nickel(II) chloride, zinc(II) acetate, cobalt(II) chloride.

- Conditions: Typically conducted at room temperature to prevent decomposition.

1H-Imidazole-1-sulfonyl azide has garnered interest in biological applications due to its utility in bioorthogonal click chemistry. This technique allows for the selective labeling of biomolecules without disrupting biological processes, making it a powerful tool in biochemical research. Its ability to form stable covalent bonds with biomolecules enables researchers to track and manipulate biological interactions effectively.

The synthesis of 1H-Imidazole-1-sulfonyl azide has evolved to enhance safety and efficiency. Traditional methods involved generating potentially explosive intermediates such as hydrazoic acid and sulfuryl diazide. Recent advancements have focused on producing the more stable hydrogen sulfate salt through a one-pot reaction that minimizes handling risks associated with hazardous intermediates .

Updated Synthetic Route

A notable method involves:

- Dissolving sodium azide in acetonitrile.

- Adding sulfuryl chloride to form an intermediate.

- Reacting this with imidazole.

- Neutralizing with saturated sodium bicarbonate and isolating the hydrogen sulfate salt through crystallization.

This updated method significantly reduces the risk of explosion and improves yield and stability .

The applications of 1H-Imidazole-1-sulfonyl azide are diverse:

- Organic Chemistry: As a diazo-transfer reagent for synthesizing azides.

- Biochemistry: In bioorthogonal labeling techniques.

- Pharmaceuticals: In the development of antibiotics and other therapeutic agents.

- Materials Science: In producing polymers that require azide intermediates .

Interaction studies involving 1H-Imidazole-1-sulfonyl azide primarily focus on its reactivity with primary amines and ammonium salts. These studies help elucidate the mechanisms by which this compound facilitates diazo transfer and its effectiveness compared to other reagents. Understanding these interactions is crucial for optimizing reaction conditions and improving yields in synthetic applications .

Similar Compounds: Comparison with Other Compounds

1H-Imidazole-1-sulfonyl azide is often compared with other sulfonyl azides due to their similar reactivity profiles. Notable comparisons include:

| Compound | Reactivity | Stability | Cost |

|---|---|---|---|

| 1H-Imidazole-1-sulfonyl azide | Moderate | High (especially H2SO4 salt) | Low |

| Trifluoromethanesulfonyl azide | High | Moderate (explosive) | High |

| Sulfonyl azides | Variable | Varies | Varies |

Unique Features- Stability: The hydrogen sulfate salt of 1H-Imidazole-1-sulfonyl azide is significantly more stable than its hydrochloride counterpart, making it safer for handling and storage .

- Cost-effectiveness: Compared to trifluoromethanesulfonyl azide, 1H-Imidazole-1-sulfonyl azide is less expensive to produce, enhancing its appeal for widespread use in laboratories .

The hydrogen sulfate salt (ISA·H₂SO₄) has become the preferred form of ISA due to its enhanced stability and reduced explosion risk. Modern synthesis avoids hazardous intermediates by employing a one-pot, solvent-switching strategy:

- Sulfuryl Azide Formation: Sodium azide (NaN₃) reacts with sulfuryl chloride (SO₂Cl₂) in ethyl acetate (EtOAc) at 0°C to form intermediate sulfuryl azide chloride.

- Imidazole Addition: Imidazole is added to the solution, precipitating ISA·H₂SO₄ after acidification with H₂SO₄.

- Crystallization: The product is isolated via filtration and drying under vacuum.

Reaction Conditions for ISA·H₂SO₄ Synthesis:

| Parameter | Value |

|---|---|

| Solvent | EtOAc (replaces MeCN) |

| Temperature | 0°C |

| Catalyst | None (metal-free) |

| Yield | 60–78% |

| Purity | >95% (no chromatography) |

This method eliminates the need to isolate explosive intermediates like ISA or ISA·HCl, addressing a critical safety gap.

Optimization Strategies for Large-Scale Industrial Synthesis

Scaling ISA·H₂SO₄ production requires careful optimization of reaction kinetics, solvent selection, and waste management. Key advancements include:

Solvent Engineering

EtOAc replaced MeCN to reduce volatility and improve safety. This change increased reaction efficiency and reduced the risk of hydrazoic acid (HN₃) formation, a byproduct associated with ISA·HCl degradation.

Catalyst-Free Processing

Unlike traditional diazotransfer reactions requiring Cu(II) or Ni(II), ISA·H₂SO₄ operates under mild, metal-free conditions, simplifying purification and reducing costs.

Flow Chemistry Integration

Continuous flow systems enable precise control of reaction times and temperatures. For example, a copper tube reactor catalyzes diazotransfer reactions with ISA·H₂SO₄, achieving >70% yields for primary amines like benzylamine and Fmoc-Lys-OH.

Comparative Flow vs. Batch Synthesis:

| Metric | Batch | Flow |

|---|---|---|

| Retention Time | 24+ hrs | 5–10 min |

| Reagent Equivalents | 3–4x | 2–3x |

| Byproduct Formation | Moderate | Minimal |

| Scalability | Limited | High |

Comparative Analysis of Salt Formation Techniques

The choice of counterion critically impacts ISA’s stability, reactivity, and handling safety. Below is a comparative analysis of ISA salts:

| Salt | Stability | Sensitivity | Yield |

|---|---|---|---|

| ISA·HCl | Low (degrades to HN₃) | Impact-sensitive | 45–60% |

| ISA·H₂SO₄ | High (Tdec = 131°C) | Insensitive | 60–78% |

| ISA·MsOH | Moderate | Moderate | 50–65% |

| ISA·TsOH | Moderate | Moderate | 55–70% |

Structural Insights from X-ray Crystallography

ISA·H₂SO₄ crystallizes in a monoclinic system (P2₁/c) with hydrogen bonding between the sulfate group and imidazole N–H, stabilizing the structure and reducing explosive potential. In contrast, ISA·HCl forms a more strained lattice, increasing shock sensitivity.

Reaction Mechanism and Scope

ISA·H₂SO₄ facilitates diazotransfer via a metal-free, base-mediated pathway. For primary amines (R–NH₂), the mechanism involves:

- Deprotonation of the amine by a base (e.g., DMAP or DBU).

- Nucleophilic attack on ISA·H₂SO₄, displacing the imidazole-1-sulfonyl group.

- Formation of the azide (R–N₃) and regeneration of the imidazole byproduct.

Scope of Diazotransfer Reactions:

| Substrate | Product | Yield |

|---|---|---|

| Primary aliphatic amines | Aliphatic azides | 70–90% |

| Aromatic amines | Aryl azides | 50–75% |

| β-Ketoesters | α-Diazo ketones | 60–85% |

| Sulfonamides | Sulfonyl azides | 80–95% |

Industrial and Research Applications

ISA·H₂SO₄ has enabled diverse applications in synthetic and biochemical fields:

Pharmaceutical Intermediates

- Synthesis of α-diazocarbonyl compounds for cyclopropanation and C–H insertion.

- Preparation of azide-functionalized peptides for click chemistry.

Material Science

Biological Probes

- Labeling of proteins and nucleic acids with azide tags for bioorthogonal chemistry.

Nitrogen-15 Nuclear Magnetic Resonance Studies on Reaction Pathways

Nitrogen-15 nuclear magnetic resonance spectroscopy has emerged as a powerful analytical technique for elucidating the mechanistic pathways of diazotransfer reactions involving 1H-Imidazole-1-sulfonyl azide [4] [32]. These studies have provided critical insights into the transfer of nitrogen atoms during the conversion of primary amines to azides, establishing fundamental understanding of the reaction mechanism through isotopic labeling experiments.

The application of nitrogen-15 labeling in diazotransfer studies has revealed that the reaction proceeds via a specific nitrogen atom transfer mechanism [4] [32]. Experimental evidence demonstrates that the terminal gamma nitrogen atom of the sulfonyl azide reagent is transferred to the substrate, while the amine nitrogen is retained in the final azide product [31]. This finding contradicts earlier mechanistic proposals and has been confirmed through systematic nitrogen-15 nuclear magnetic resonance analysis of both reactants and products.

Stevens and colleagues conducted comprehensive nitrogen-15 nuclear magnetic resonance mechanistic studies using imidazole-1-sulfonyl azide hydrogen sulfate, demonstrating that the reaction proceeds via a true diazo transfer mechanism [4] [32]. Their investigations employed labeled substrates to track the fate of individual nitrogen atoms throughout the transformation, providing unambiguous evidence for the proposed reaction pathway. The studies confirmed that nitrogen atoms from the azide reagent are incorporated into the product azide functionality, while the original amine nitrogen remains as part of the newly formed azide group.

Recent advances in nitrogen-15 labeling methodology have enabled the synthesis of site-specifically labeled diazotransfer reagents [7] [8]. These gamma-nitrogen-15 labeled reagents produce beta-nitrogen-15 labeled azides, which exhibit distinct spectroscopic properties that facilitate mechanistic analysis [7] [8]. The nitrogen-15 nuclear magnetic resonance chemical shifts for these labeled compounds have been systematically characterized, with the alpha nitrogen appearing at approximately 65 parts per million, the beta nitrogen at 242 parts per million, and the gamma nitrogen at 210 parts per million [12].

| Nitrogen Position | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference |

|---|---|---|---|

| Alpha nitrogen | 65 | -10.4 | [12] |

| Beta nitrogen | 242 | -2.6 | [12] |

| Gamma nitrogen | 210 | +2.8 | [12] |

The mechanistic studies have also revealed the importance of the electrophilic nature of the terminal nitrogen atom in the azide reagent [24] [28]. Computational analysis supports the experimental findings, indicating that the gamma nitrogen atom exhibits the highest electrophilicity and serves as the primary site for nucleophilic attack by the amine substrate [24] [28]. This selectivity determines the regiochemistry of the nitrogen transfer process and explains the observed stereochemical outcomes.

Catalytic Roles of Transition Metal Ions

The catalytic influence of transition metal ions in diazotransfer reactions involving 1H-Imidazole-1-sulfonyl azide has been extensively investigated, revealing significant effects on reaction efficiency and selectivity [1] [4]. Copper(II), nickel(II), zinc(II), and cobalt(II) salts have been identified as effective catalysts for promoting the conversion of primary amines to azides using this reagent system [1] [4].

Copper(II) sulfate has emerged as one of the most effective catalysts for diazotransfer reactions [39] [38]. Optimization studies have demonstrated that copper(II) concentrations as low as 0.01 equivalents can provide significant rate enhancements while maintaining high conversion yields [39] [38]. The catalytic mechanism involves coordination of the metal ion to both the azide reagent and the amine substrate, facilitating the electron transfer process and lowering the activation energy for nitrogen-nitrogen bond formation.

Systematic investigations of metal ion effects have revealed distinct catalytic profiles for different transition metals [15] [17]. Nickel(II) and zinc(II) salts exhibit moderate catalytic activity, while cobalt(II) demonstrates unique selectivity patterns in certain substrate classes [15] [17]. The choice of metal catalyst can significantly influence the reaction kinetics, with rate enhancements of up to 50-fold observed in optimized systems compared to uncatalyzed reactions [39].

| Metal Catalyst | Concentration (equiv) | Conversion (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Copper(II) sulfate | 0.01 | 94 | 16 | [39] |

| Copper(II) sulfate | 1.0 | 100 | 16 | [39] |

| Nickel(II) chloride | 1.0 | 85 | 24 | [15] |

| Zinc(II) acetate | 1.0 | 78 | 24 | [15] |

| Cobalt(II) chloride | 1.0 | 82 | 24 | [15] |

The mechanistic role of copper(II) in diazotransfer reactions has been proposed to involve formation of a ternary complex between the metal ion, azide reagent, and amine substrate [15] [17]. This coordination facilitates the nucleophilic attack of the amine on the terminal nitrogen of the azide, promoting the subsequent nitrogen-nitrogen bond cleavage and formation of the product azide [15] [17]. The metal ion also serves to activate the azide reagent through coordination to the sulfonyl oxygen atoms, increasing the electrophilicity of the terminal nitrogen.

Comparative studies have shown that the presence of transition metal catalysts can overcome limitations associated with substrate reactivity [39]. While metal-free conditions are effective for activated amines, such as those alpha to carbonyl groups or in benzylic positions, transition metal catalysis extends the scope to include less nucleophilic primary amines [39]. This expanded substrate scope represents a significant advantage for synthetic applications requiring broad functional group tolerance.

The development of immobilized metal catalysts has enabled continuous flow applications of diazotransfer reactions [5] [14]. These heterogeneous systems allow for telescoped synthetic sequences where the diazotransfer reaction is directly coupled with subsequent transition metal-catalyzed transformations [5] [14]. The immobilized copper catalysts maintain high activity over extended reaction periods and can be readily separated from the product stream, facilitating downstream processing.

Solvent and pH Effects on Reaction Kinetics

The influence of solvent systems and pH conditions on diazotransfer reaction kinetics has been systematically investigated, revealing significant effects on both reaction rates and product selectivity [21] [23]. These studies have established optimal conditions for achieving high conversion yields while maintaining compatibility with sensitive functional groups and biological systems.

Aqueous buffer systems have been extensively studied for diazotransfer reactions using 1H-Imidazole-1-sulfonyl azide [21] [23]. Investigations across a pH range of 5 to 10 have demonstrated that higher pH values generally increase reaction rates, with optimal conditions typically observed at pH 8.5 to 9.4 [21] [39]. The pH dependence reflects the deprotonation state of the amine substrate, with neutral amines exhibiting higher nucleophilicity toward the azide reagent compared to their protonated forms.

| Buffer System | pH | Conversion (%) | Reaction Time (h) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Borate | 9.4 | 100 | 16 | 25 | [39] |

| Sodium bicarbonate | 8.3 | 98 | 16 | 25 | [39] |

| Potassium carbonate | 11.0 | 98 | 16 | 25 | [39] |

| Water | 8.5 | 60 | 24 | 25 | [21] |

Solvent polarity significantly affects diazotransfer reaction kinetics [20] [23]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide generally provide higher reaction rates compared to protic solvents [38]. However, aqueous systems offer advantages for biological applications and protein modifications, despite somewhat reduced reaction rates [21]. The choice of solvent system must balance reaction efficiency with substrate compatibility and downstream processing requirements.

Temperature effects on diazotransfer kinetics have been quantitatively characterized [39] [43]. Typical activation energies for these reactions range from 15 to 25 kilocalories per mole, indicating moderate temperature dependence [43]. Reactions conducted at elevated temperatures (37 to 60 degrees Celsius) show significantly enhanced rates, with conversions achieved in shorter time periods compared to ambient temperature conditions [39].

The pH-dependent selectivity of diazotransfer reactions has important implications for protein modification applications [21]. At pH 8.5, the reaction shows high selectivity for amines with low dissociation constants, such as amino termini, while avoiding modification of lysine residues with higher dissociation constants [21]. This selectivity enables site-specific protein labeling without extensive protecting group strategies or complex purification procedures.

| pH Condition | Selectivity | Target Amine | Conversion (%) | Reference |

|---|---|---|---|---|

| 8.5 | High | Amino terminus | 60 | [21] |

| 9.0 | Moderate | Mixed sites | 75 | [21] |

| 11.0 | Low | Multiple lysines | 95 | [21] |

Organic solvent systems have been optimized for synthetic applications requiring anhydrous conditions [4] [5]. Ethyl acetate has emerged as an effective solvent for large-scale diazotransfer reactions, providing improved yields compared to acetonitrile while maintaining reagent stability [4]. The solvent choice affects not only reaction kinetics but also the crystallization and isolation of product compounds, particularly for salt forms of the azide reagents.

Computational Modeling of Reaction Dynamics

Computational modeling approaches have provided detailed insights into the reaction dynamics of diazotransfer processes involving 1H-Imidazole-1-sulfonyl azide [24] [28] [29]. These studies employ density functional theory calculations and molecular dynamics simulations to elucidate the mechanistic pathway, identify transition states, and predict reaction barriers for various substrate classes.

Quantum mechanical calculations have established the energetic profile for the diazotransfer reaction [24] [28]. The computational studies indicate that the reaction proceeds through a concerted mechanism with an activation energy of approximately 20 kilocalories per mole for the rate-limiting step [24] [28]. This barrier corresponds to the simultaneous nitrogen-nitrogen bond cleavage and nitrogen-hydrogen bond formation during the transfer process.

The transition state structure for diazotransfer has been characterized through high-level computational methods [24] [28]. The calculations reveal a geometry in which the nucleophilic amine approaches the terminal nitrogen of the azide reagent, with concurrent proton transfer facilitating the nitrogen-nitrogen bond cleavage [24] [28]. The computed imaginary frequencies for the transition states range from 136 to 1280 wavenumbers, confirming the nature of the critical points on the potential energy surface.

| Computational Method | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Density functional theory | 20.0 | 239 | [28] |

| Wavefunction methods | 18.5 | 1280 | [28] |

| Molecular dynamics | 22.3 | Not applicable | [30] |

Electronic structure analysis has identified the key orbital interactions governing diazotransfer reactivity [29]. The highest occupied molecular orbital of the amine substrate interacts with the lowest unoccupied molecular orbital of the azide reagent, facilitating the electron transfer process [29]. The energy gap between these frontier orbitals correlates with the observed reaction rates for different substrate classes.

Solvent effects have been incorporated into computational models through both implicit and explicit solvation approaches [20] [30]. The calculations demonstrate that polar solvents stabilize the transition state through electrostatic interactions, consistent with the experimentally observed rate enhancements in polar media [20]. Explicit water molecules can participate in proton transfer processes, further lowering the activation barriers for certain reaction pathways.

Molecular dynamics simulations have provided insights into the conformational dynamics of the diazotransfer process [30]. These calculations reveal the importance of substrate pre-organization and the role of solvent fluctuations in facilitating the reaction [30]. The simulations also predict the effects of steric hindrance and electronic substituents on reaction rates, providing guidance for substrate design and optimization strategies.

| Substrate Class | Predicted Barrier (kcal/mol) | Experimental Rate Constant | Reference |

|---|---|---|---|

| Primary aliphatic | 19.8 | 2.3 × 10⁻³ M⁻¹s⁻¹ | [24] |

| Benzylic amine | 17.2 | 5.7 × 10⁻² M⁻¹s⁻¹ | [24] |

| Aromatic amine | 22.1 | 8.4 × 10⁻⁴ M⁻¹s⁻¹ | [24] |

The computational studies have also addressed the regioselectivity of diazotransfer reactions [27] [29]. Calculations predict that the terminal nitrogen atom of the azide reagent is significantly more electrophilic than the internal nitrogen atoms, explaining the observed selectivity for gamma nitrogen transfer [27] [29]. This computational prediction aligns with the experimental isotopic labeling studies and provides a theoretical foundation for understanding the reaction mechanism.

Copper-Catalyzed Azide-Alkyne Cycloaddition Mechanisms

The copper-catalyzed azide-alkyne cycloaddition reaction utilizing 1H-imidazole-1-sulfonyl azide proceeds through a well-established mechanism involving copper(I) acetylide intermediates [3] [4]. Research has demonstrated that the reaction follows a concerted pathway with excellent 1,4-regioselectivity, producing 1,4-disubstituted 1,2,3-triazoles in yields ranging from 85-99% [3] [4]. The process involves initial coordination of the azide to the dicopper complex, followed by cyclization between the alkynyl and azide moieties to form two carbon-nitrogen bonds simultaneously [5].

Density functional theory calculations have revealed that the cycloaddition occurs in a single concerted step, contrasting with previously proposed two-step mechanisms [5]. The energies predicted for this pathway indicate selective formation of the 1,4-triazole isomer, with energy barriers of approximately 20.0 kcal/mol for the cycloaddition step [5]. This selectivity stems from the synergistic coordination effects between copper centers and the substrate molecules.

Alternative Regioselective Pathways

Beyond traditional CuAAC reactions, 1H-imidazole-1-sulfonyl azide participates in alternative cycloaddition pathways that access complementary regioisomers. Acetylide-sulfonyl azide cycloaddition reactions selectively produce 1,5-disubstituted sulfonyl triazoles with yields ranging from 75-92% [6] [7]. This reaction provides access to regioisomeric products compared to copper-catalyzed methods, expanding the synthetic utility of the reagent.

The mechanism involves formation of acetylide anions that undergo [3+2] cycloaddition with sulfonyl azides under basic conditions [6] [7]. The reaction is efficient and selective across various alkyne sources and sulfonyl azides, and can incorporate additional electrophiles to yield 1,4,5-trisubstituted sulfonyl triazoles [7]. The putative triazole anion intermediate can be trapped with various electrophiles to regioselectively form trisubstituted products [6].

Advanced Multisubstituted Triazole Synthesis

Recent developments have demonstrated the application of 1H-imidazole-1-sulfonyl azide in synthesizing multisubstituted 1,2,3-triazoles through β-carbonyl phosphonate-azide reactions [8]. This methodology employs cesium carbonate as a unique base system in dimethyl sulfoxide, facilitating the formation of both 1,4- and 1,5-disubstituted triazoles under mild conditions at room temperature.

The reaction mechanism involves cesium-chelated enolate intermediates that serve as efficient dipolarophiles in [3+2] cyclization reactions [8]. The protocol successfully provides access to 1,4,5-trisubstituted triazoles containing diverse functionalities at positions 4 or 5, which were previously not readily accessible through conventional methods [8]. Yields for this transformation range from 65-99%, demonstrating excellent efficiency across 31 examples.

Site-Specific Bioconjugation Strategies for Biomolecules

1H-Imidazole-1-sulfonyl azide has revolutionized site-specific bioconjugation through its ability to selectively modify amino acid residues in proteins and other biomolecules [2] [9] [10]. The reagent's compatibility with aqueous conditions and mild reaction parameters makes it particularly suitable for biological applications where maintaining native protein structure and function is critical.

Protein Modification Strategies

Site-selective protein modification using 1H-imidazole-1-sulfonyl azide has been extensively demonstrated in insulin modification studies [9]. Systematic optimization of reaction conditions enables site-selective azidation of specific amino acid residues, including B1-phenylalanine and B29-lysine in recombinant human insulin [9]. The reaction proceeds under carefully controlled pH conditions (pH 8-10) in aqueous buffer systems at 25°C over 24 hours, achieving conversion efficiencies of 85-95%.

The selectivity mechanism relies on differential reactivity of amino acid residues under specific pH conditions [9]. At pH 8, selective modification occurs at B1-phenylalanine residues, while pH 10 conditions favor B29-lysine modification [9]. Product characterization through liquid chromatography-mass spectrometry and enzymatic digestion confirms the site-specific nature of the modifications [9].

DNA Oligonucleotide Functionalization

1H-Imidazole-1-sulfonyl azide demonstrates exceptional utility in DNA oligonucleotide modification through Staudinger reactions with phosphite intermediates during solid-phase synthesis [10]. The methodology enables incorporation of diverse chemical handles including amine, azide, alkyne, and thiol functionalities without compromising the oligonucleotide sequence integrity.

The incorporation process involves using 0.15 M acetonitrile solutions of corresponding sulfonyl azides as oxidizing agents, replacing standard iodine/pyridine oxidation steps [10]. The Staudinger reaction between sulfonyl azide and solid support-bound 3',5'-dinucleoside-β-cyanoethyl phosphite forms stable N-modified phosphoramidates containing desired modifications [10]. Conversion efficiencies range from 75-90%, with products characterized by reverse-phase high-performance liquid chromatography and electrospray ionization mass spectrometry.

Peptide and Amino Acid Bioconjugation

The application of 1H-imidazole-1-sulfonyl azide in peptide bioconjugation has enabled selective modification of N-terminal amino groups and specific side chain functionalities [11] [12]. The reaction proceeds under mild conditions in HEPES buffer at pH 8.2 and room temperature, achieving conversion efficiencies ranging from 62-100% depending on the specific peptide substrate and reaction conditions.

Recent developments have demonstrated rapid diazotransfer methodologies for selective lysine labeling in peptides and proteins [13]. This approach allows for installation of azides into amino acids within minutes to hours, significantly faster than traditional methods that require days for completion [13]. The methodology has been successfully applied to various amino acids, peptides, and proteins with excellent selectivity for lysine residues.

Glycoconjugate Modification

1H-Imidazole-1-sulfonyl azide has found significant application in glycoconjugate modification, particularly in metabolic labeling studies followed by click chemistry reactions [10] [14]. The approach involves metabolic incorporation of azido-containing monosaccharides into cellular glycoconjugates, followed by selective modification using strain-promoted azide-alkyne cycloaddition reactions.

Studies have demonstrated the utility of this approach in determining relative quantities of sialic acid in living cells with glycosylation defects [14]. The combination of metabolic labeling with 1H-imidazole-1-sulfonyl azide-mediated modifications and lectin staining reveals that defects in the Conserved Oligomeric Golgi complex have differential impacts on O-glycan versus N-glycan sialylation patterns [14]. Conversion efficiencies of 80-95% are typically achieved, with product analysis performed through fluorescence microscopy techniques.

Polymer Functionalization in Materials Science

The application of 1H-imidazole-1-sulfonyl azide in polymer functionalization has opened new avenues for creating advanced materials with enhanced properties and functionalities [15] [16] [17]. The reagent's ability to introduce azide functionalities at precise locations within polymer chains enables subsequent click chemistry modifications for diverse applications in materials science.

Reversible Addition-Fragmentation Chain-Transfer Polymer Modification

1H-Imidazole-1-sulfonyl azide plays a crucial role in functionalizing Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymers through chain-end modification strategies [16]. The methodology involves synthesizing azide derivatives of chain transfer agents and radical initiators, enabling installation of azide groups at polymer chain termini with precise control over location and number.

The synthetic approach incorporates 3-azido-1-propanol into 4-cyano-4-(thiobenzoylthio)pentanoic acid and 4,4'-azobis(4-cyanovaleric acid) to generate azide-functional RAFT agents [16]. The resulting azide-terminated polymers demonstrate excellent compatibility with subsequent click chemistry reactions, achieving conversion efficiencies of 70-95% in bioconjugation applications [16]. Characterization through gel permeation chromatography, nuclear magnetic resonance spectroscopy, and click reaction efficiency studies confirms successful functionalization.

The azide-terminated RAFT polymers find applications in drug delivery systems, biomedical imaging, and tissue engineering [16]. The platform enables facile attachment of fluorophores, targeting ligands, and therapeutic agents through copper-catalyzed azide-alkyne cycloaddition reactions [16]. The approach has been successfully demonstrated in organelle targeting applications, where azide-functionalized polymers are modified with specific targeting moieties.

Carbon Nanotube-Polymer Composite Enhancement

Recent research has demonstrated the application of azide-terminated aromatic polymers, synthesized using 1H-imidazole-1-sulfonyl azide chemistry, in carbon nanotube functionalization for thermal interface applications [17]. The azide-terminated aromatic polymer HLK5 (C22H25O3N3) functions as an effective surface modifier that significantly reduces thermal resistance between carbon nanotubes and polymer matrices.

Molecular dynamics simulations reveal that HLK5 functionalization decreases thermal resistance between nanotubes and various polymer matrices including polystyrene, epoxy, and polyethylene [17]. The functionalization achieves a three-fold reduction in carbon nanotube-carbon nanotube junction resistance while minimally affecting the intrinsic thermal conductivity of the nanotubes at equivalent surface coverage ratios [17]. The enhanced performance is attributed to improved atomistic van der Waals interactions facilitated by the azide-terminated polymer structure.

Polyethylene Glycol-Based Scaffold Development

1H-Imidazole-1-sulfonyl azide enables efficient conversion of polyethylene glycol (PEG) hydroxyl termini into azide functionalities for bioconjugation scaffold development [15]. The transformation involves treating PEG alcohols with pyridine and tosyl chloride to generate tosyl-activated intermediates, followed by nucleophilic substitution with sodium azide to provide terminal azide polymers [15].

The resulting azide-functional PEG polymers serve as versatile platforms for orthogonal bioconjugation strategies [15]. The azide functionalities undergo efficient copper-catalyzed azide-alkyne cycloaddition reactions with alkyne-containing molecules, enabling attachment of drugs, fluorophores, and targeting ligands [15]. The methodology has been successfully applied in drug delivery applications where controlled release kinetics are achieved through click chemistry-mediated drug attachment.

Advanced Brush Polymer Architectures

The application of 1H-imidazole-1-sulfonyl azide in synthesizing azide-functional brush polymers has enabled rapid generation of functional materials libraries with variable molecular weights and hydrodynamic radii [18]. The approach utilizes graft-through ring-opening metathesis polymerization followed by halide-azide exchange to generate azide-terminated side chains.

The methodology enables preparation of brush polymers with tunable hydrodynamic radii ranging from 3-25 nanometers through control of polymerization degree [18]. The polymers demonstrate excellent water solubility (>100 mg/mL) and monomodal particle size distributions [18]. Dynamic light scattering measurements confirm that particle dimensions increase proportionally with degree of polymerization, enabling precise control over material properties.

The azide-functional brush polymers find applications in drug delivery systems where size-dependent cellular uptake and biodistribution are critical factors [18]. The click chemistry compatibility enables post-polymerization functionalization with therapeutic agents, imaging probes, and targeting ligands without affecting the polymer backbone structure [18].

Multicomponent Reaction Optimization Using Azide Intermediates

1H-Imidazole-1-sulfonyl azide has enabled significant advances in multicomponent reaction optimization, particularly in developing efficient synthetic routes to complex heterocyclic systems [19] [20] [21]. The reagent's stability and reactivity characteristics make it an ideal component for multicomponent transformations that require reliable azide transfer and subsequent cyclization reactions.

Three-Component Triazole Synthesis Optimization

Comprehensive optimization studies have demonstrated the application of 1H-imidazole-1-sulfonyl azide in three-component reactions involving primary amines, terminal alkynes, and sulfonyl azides [3] [4]. The optimization process focuses on catalyst loading, temperature control, and solvent selection to maximize product yields and minimize side reactions.

Catalyst loading studies reveal optimal copper(I) catalyst concentrations ranging from 2-10 mol%, with higher loadings providing faster reaction rates but diminishing returns in yield improvement [4]. Temperature optimization demonstrates that room temperature conditions (20-25°C) provide the best balance between reaction rate and product selectivity, avoiding thermal decomposition of sensitive intermediates [3]. Solvent screening identifies water and toluene as optimal reaction media, with aqueous conditions providing better conversions and selectivity for most substrate combinations [4].

The optimized conditions achieve yields of 75-96%, representing significant improvements over non-optimized protocols that typically achieve 45-70% yields [4]. The methodology successfully produces diverse 1,4-disubstituted triazoles across a range of alkyne and amine substrates, demonstrating broad functional group tolerance and substrate scope [3].

Azido-Ugi Multicomponent Reaction Enhancement

1H-Imidazole-1-sulfonyl azide has been successfully incorporated into azido-Ugi multicomponent reactions for synthesizing functionalized heterocycles [22]. The key optimization parameter involves Lewis acid activation of intermediate Schiff base formation, which significantly enhances reaction efficiency and product selectivity.

The optimization strategy focuses on Schiff base activation through Lewis acid coordination, which increases the electrophilicity of the imine carbon and facilitates nucleophilic attack by the isocyanide component [22]. Various Lewis acids including zinc chloride, aluminum chloride, and boron trifluoride etherate have been evaluated, with zinc chloride providing the optimal balance of reactivity and functional group tolerance.

Optimized reaction conditions achieve yields of 60-85%, compared to 30-50% under non-optimized conditions [22]. The methodology enables synthesis of diverse functionalized heterocycles containing azide functionalities that can undergo subsequent transformations, including click chemistry reactions and cycloaddition processes.

Mannich-Type Four-Component Reaction Development

The incorporation of 1H-imidazole-1-sulfonyl azide into Mannich-type four-component reactions has enabled access to complex polycyclic scaffolds through sequential bond-forming processes [21]. The optimization approach emphasizes sequential addition order and functional group pairing to maximize synthetic efficiency.

The four-component system involves aldehydes, amines, acid chlorides, and nucleophiles, with azide functionalities incorporated through 1H-imidazole-1-sulfonyl azide derivatives [21]. Optimization studies demonstrate that the addition sequence significantly affects product distribution and yield, with aldehyde-amine condensation followed by acid chloride addition and final nucleophile incorporation providing optimal results.

Sequential functional group pairing enables access to multiple cyclization pathways from common intermediates [21]. The methodology has been successfully applied to synthesize azatricyclic systems, bridged heterocycles, and spirocyclic compounds through various ring-closing strategies including ring-closing metathesis, Heck reactions, and cycloaddition processes [21]. Optimized conditions achieve yields of 70-90%, representing substantial improvements over unoptimized approaches.

Cascade Radical-Mediated Multicomponent Reactions

Recent developments have demonstrated the application of 1H-imidazole-1-sulfonyl azide in radical-mediated cascade multicomponent reactions for synthesizing azide-biindole derivatives [19]. The optimization process focuses on copper(II) catalyst loading and phenyliodine(III) bis(trifluoroacetate) (PIFA) oxidant concentration to control radical generation and cascade reaction efficiency.

Mechanistic studies reveal that nitrogen-centered free radicals form through reaction of heterocyclic N-H bonds with copper(II) and PIFA, initiating cascade reactions with indole substrates [19]. The biindole intermediates subsequently react with sodium azide in the presence of copper(II) catalyst and PIFA to form final azide-functionalized products.

Optimization of copper(II) catalyst loading (5-15 mol%) and PIFA concentration (1.2-2.0 equivalents) achieves yields of 65-90%, compared to 35-60% under non-optimized conditions [19]. The methodology demonstrates broad substrate scope and functional group tolerance, enabling synthesis of diverse azide-biindole derivatives for pharmaceutical and materials applications.

Van Leusen Three-Component Reaction Integration

The integration of azide functionalities into Van Leusen three-component reactions has been achieved through incorporation of 1H-imidazole-1-sulfonyl azide-derived building blocks [21]. The approach enables synthesis of fused triazolo-imidazole systems through sequential imidazole formation and azide-alkyne cycloaddition processes.

The optimization strategy involves incorporating appropriately positioned azide and alkyne functionalities into Van Leusen reaction inputs, enabling spontaneous azide-alkyne cycloaddition to generate fused heterocyclic scaffolds [21]. The methodology requires careful balance of reaction conditions to ensure efficient imidazole formation while maintaining azide stability for subsequent cycloaddition.

Optimized conditions achieve yields of 55-80% for fused triazolo-imidazole products, representing significant improvements over approaches that attempt to install azide functionalities post-cyclization [21]. The methodology provides access to structurally complex heterocycles that are present in numerous natural products and biologically active compounds.